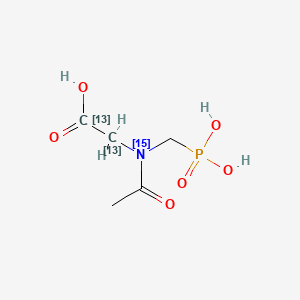

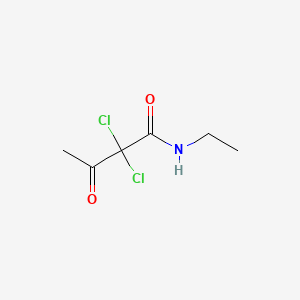

![molecular formula C43H58N6O11S B585192 methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid CAS No. 64234-47-5](/img/structure/B585192.png)

methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deacetylvinblastine hydrazide sulfate salt is a cytotoxic vinca alkaloid derivative. It is often conjugated with folic acid to produce EC145, a novel folate-receptor targeted agent currently under development as an anti-cancer agent . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

准备方法

The preparation of deacetylvinblastine hydrazide sulfate salt involves the modification of the basic skeletons of vinblastine and vincristine. The synthetic investigation of these biologically active natural compounds serves two main purposes: the total synthesis of alkaloids and their analogues, and the modification of structures to produce more selective, effective, or less toxic derivatives . The carboxylic ester group of vinblastine at position 16 can be converted to an amide in a reaction with refluxing ammonia . Industrial production methods may involve the coupling of catharanthine and vindoline in one step, with the products and their yields varying depending on the type of iron salt and solvents used .

化学反应分析

Deacetylvinblastine hydrazide sulfate salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenolysis and the use of sulfur trioxide for sulfation . Major products formed from these reactions include derivatives such as 17-desacetylvinblastine-16-amide, which is an excellent antitumor agent .

科学研究应用

Deacetylvinblastine hydrazide sulfate salt has several scientific research applications, particularly in the field of cancer research. It is used to produce EC145, a folate-receptor targeted agent under development as an anti-cancer agent . Additionally, it has been studied for its vascular disrupting effects in tumor models . The compound’s cytotoxic properties make it valuable for proteomics research and the study of antitumor agents .

作用机制

The mechanism of action of deacetylvinblastine hydrazide sulfate salt involves its interaction with tubulin, a protein essential for the formation of the microtubule system during cell division . By binding to the microtubular proteins of the mitotic spindle, the compound leads to the crystallization of the microtubule and mitotic arrest or cell death . This mechanism is similar to that of other vinca alkaloids, which act as spindle poisons .

相似化合物的比较

Deacetylvinblastine hydrazide sulfate salt is similar to other vinca alkaloids such as vinblastine and vincristine. These compounds are dimeric alkaloids isolated from the Madagascar periwinkle plant and exhibit significant cytotoxic activity . The primary difference between vinblastine and vincristine is the presence of a methyl group in vinblastine and a formyl group in vincristine . Other similar compounds include vindesine, which is a derivative of vinblastine and is used for the treatment of various cancers .

属性

IUPAC Name |

methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H56N6O7.H2O4S/c1-6-40(53)21-24-22-48(23-40)17-13-26-25-11-8-9-12-29(25)45-34(26)33(35(50)56-5)32(24)27-19-28-30(20-31(27)55-4)47(3)37-42(28)15-18-49-16-10-14-41(7-2,36(42)49)38(51)43(37,54)39(52)46-44;1-5(2,3)4/h8-12,14,19-20,24,32-33,36-38,45,51,53-54H,6-7,13,15-18,21-23,44H2,1-5H3,(H,46,52);(H2,1,2,3,4)/t24-,32+,33+,36-,37+,38+,40-,41+,42+,43-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPPPARDAHXHEV-FMMXYEQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CN(C1)CCC3=C(C(C2C4=CC5=C(C=C4OC)N(C6C57CCN8C7C(C=CC8)(C(C6(C(=O)NN)O)O)CC)C)C(=O)OC)NC9=CC=CC=C39)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2CN(C1)CCC3=C([C@@H]([C@H]2C4=CC5=C(C=C4OC)N([C@@H]6[C@]57CCN8[C@H]7[C@@](C=CC8)([C@H]([C@@]6(C(=O)NN)O)O)CC)C)C(=O)OC)NC9=CC=CC=C39)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N6O11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

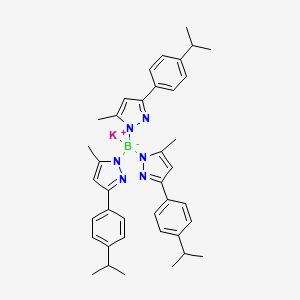

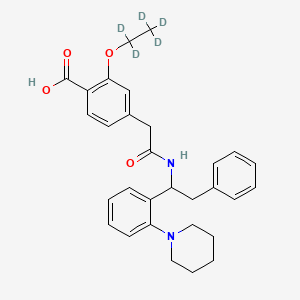

![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)